molecular formula C21H30ClN3O B12776914 Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride CAS No. 102129-24-8

Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride

Cat. No.: B12776914
CAS No.: 102129-24-8
M. Wt: 375.9 g/mol
InChI Key: RPGVYDDDNXKSBT-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazole derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydropyrazoline derivatives.

    Substitution: Various substitution reactions can occur at different positions on the pyrazoline ring, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolines.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

    Anti-inflammatory Agents: Shows promise in reducing inflammation in various models.

    Analgesics: Potential use as pain relievers.

Industry

    Agriculture: Used as pesticides or herbicides.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Diethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-1H-pyrazoline
  • 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-thienyl)-1-(p-tolyl)-1H-pyrazoline

Uniqueness

The unique structural features of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline, such as the presence of the 5-methyl-2-furyl group, contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

102129-24-8

Molecular Formula

C21H30ClN3O

Molecular Weight

375.9 g/mol

IUPAC Name

N,N-diethyl-2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C21H29N3O.ClH/c1-5-23(6-2)14-13-18-15-20(21-12-9-17(4)25-21)24(22-18)19-10-7-16(3)8-11-19;/h7-12,20H,5-6,13-15H2,1-4H3;1H

InChI Key

RPGVYDDDNXKSBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NN(C(C1)C2=CC=C(O2)C)C3=CC=C(C=C3)C.Cl

Origin of Product

United States

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